
Magl-IN-13
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magl-IN-13 is a selective, irreversible inhibitor of monoacylglycerol lipase (MAGL), an enzyme that plays a crucial role in the endocannabinoid system by hydrolyzing 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol . This compound has shown potential in various therapeutic applications, particularly in the treatment of neurological disorders, inflammation, and cancer .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Magl-IN-13 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups that confer its inhibitory properties. The synthetic route typically includes:
Formation of the core structure: This involves the use of specific starting materials and reagents to build the basic skeleton of the compound.
Functional group modifications: Various functional groups are introduced to enhance the compound’s selectivity and potency. This step often involves reactions such as alkylation, acylation, and cyclization.
Purification and characterization: The final product is purified using techniques like chromatography and characterized using spectroscopic methods to confirm its structure and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of scalable reaction conditions, the use of cost-effective reagents, and the implementation of robust purification methods .
Análisis De Reacciones Químicas
Types of Reactions
Magl-IN-13 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like halides, amines, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Magl-IN-13 exerts its effects by irreversibly inhibiting monoacylglycerol lipase, thereby preventing the hydrolysis of 2-arachidonoylglycerol into arachidonic acid and glycerol. This inhibition leads to increased levels of 2-arachidonoylglycerol, which in turn modulates various physiological processes through its interaction with cannabinoid receptors CB1 and CB2 . The molecular targets and pathways involved include the endocannabinoid system and the eicosanoid signaling pathway .
Comparación Con Compuestos Similares
Magl-IN-13 is unique in its selectivity and irreversible inhibition of monoacylglycerol lipase. Similar compounds include:
JZL184: A selective, reversible inhibitor of monoacylglycerol lipase.
LEI-515: A peripherally restricted, reversible inhibitor of monoacylglycerol lipase.
URB602: Another reversible inhibitor of monoacylglycerol lipase.
Compared to these compounds, this compound offers the advantage of irreversible inhibition, which can lead to prolonged effects and potentially greater therapeutic efficacy .
Propiedades
Fórmula molecular |
C28H24FN5O4 |
|---|---|
Peso molecular |
513.5 g/mol |
Nombre IUPAC |
(3R,4S)-4-(1,3-benzodioxol-5-yl)-1-[1-(benzotriazole-1-carbonyl)piperidin-4-yl]-3-(4-fluorophenyl)azetidin-2-one |
InChI |
InChI=1S/C28H24FN5O4/c29-19-8-5-17(6-9-19)25-26(18-7-10-23-24(15-18)38-16-37-23)33(27(25)35)20-11-13-32(14-12-20)28(36)34-22-4-2-1-3-21(22)30-31-34/h1-10,15,20,25-26H,11-14,16H2/t25-,26-/m1/s1 |
Clave InChI |
OCLXYEAGJPJYDU-CLJLJLNGSA-N |
SMILES isomérico |
C1CN(CCC1N2[C@@H]([C@H](C2=O)C3=CC=C(C=C3)F)C4=CC5=C(C=C4)OCO5)C(=O)N6C7=CC=CC=C7N=N6 |
SMILES canónico |
C1CN(CCC1N2C(C(C2=O)C3=CC=C(C=C3)F)C4=CC5=C(C=C4)OCO5)C(=O)N6C7=CC=CC=C7N=N6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


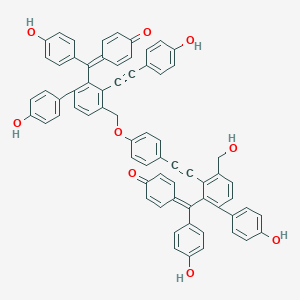
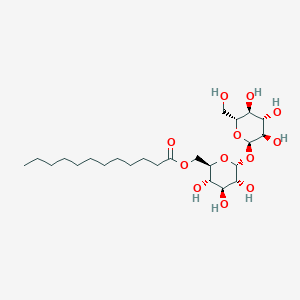
![4-[2-(1,2,3,6-tetrahydropyridin-5-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-N-(2,2,2-trifluoroethyl)thiophene-2-carboxamide](/img/structure/B15136849.png)
![2-[4-[[4-[4-[4-Amino-6-(4-morpholin-4-ylanilino)-1,3,5-triazin-2-yl]piperazin-1-yl]-6-(4-phenoxyanilino)-1,3,5-triazin-2-yl]amino]butyl]guanidine](/img/structure/B15136851.png)
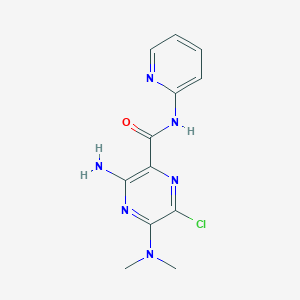
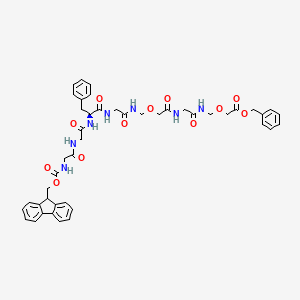
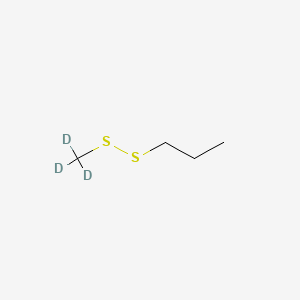
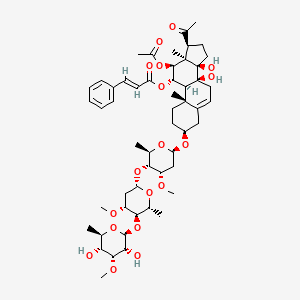
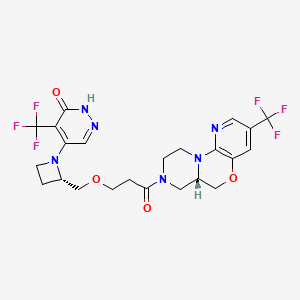
![N-(3-chlorophenyl)-8-[[1-(4-methyl-2-nitrophenyl)triazol-4-yl]methoxy]quinazolin-2-amine](/img/structure/B15136889.png)
![N'-[[2-(2,3-dichlorophenoxy)phenyl]methyl]-N,N'-dimethylethane-1,2-diamine;hydrochloride](/img/structure/B15136894.png)
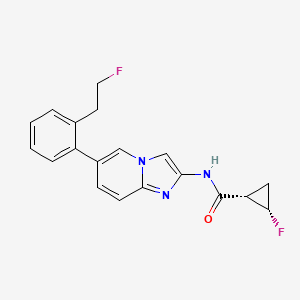

![2-(2-methylpropylamino)-1-[(4R)-4-(6-methylpyridin-2-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]ethanone](/img/structure/B15136921.png)
